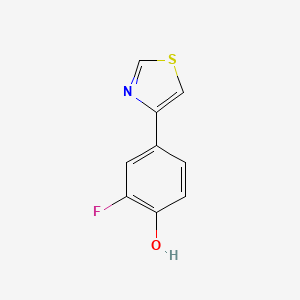

2-Fluoro-4-(thiazol-4-yl)phenol

説明

2-Fluoro-4-(thiazol-4-yl)phenol is a useful research compound. Its molecular formula is C9H6FNOS and its molecular weight is 195.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Structural Characteristics

2-Fluoro-4-(thiazol-4-yl)phenol features a phenolic group and a thiazole ring. The presence of fluorine enhances its lipophilicity, which may improve membrane permeability and metabolic stability. The thiazole moiety contributes significantly to its biological activity, making it a valuable candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities:

- Antibacterial Activity : Studies have demonstrated that this compound is effective against various Gram-positive and Gram-negative bacteria. For instance, its minimum inhibitory concentration (MIC) has been evaluated against Enterococcus faecalis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli. The MIC values vary depending on the bacterial strain, indicating its potential as an antibacterial agent .

- Antifungal Activity : The compound has also shown efficacy against yeast species such as Candida albicans and C. glabrata. Similar methodologies are employed to determine the minimum fungicidal concentration (MFC), providing insights into its antifungal potential .

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. The compound has been tested against various cancer cell lines, revealing promising cytotoxic effects. For example:

| Compound | Cell Line | Viability (%) | Comparison |

|---|---|---|---|

| This compound | A549 (lung adenocarcinoma) | 64% (at 100 µM) | Better than control |

| Cisplatin | A549 | 50% (at 100 µM) | Standard comparison |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include the formation of thiazole derivatives and the introduction of the fluorophenyl group. This synthetic versatility allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes associated with cancer progression and microbial resistance. Such studies are crucial for understanding the mechanism of action and therapeutic potential of this compound .

Case Studies

Several case studies highlight the applications of this compound:

- Antimicrobial Testing : A study assessed the antimicrobial efficacy of the compound against various bacterial strains, demonstrating significant activity that warrants further investigation into its clinical applications .

- Cytotoxicity Assessment : Research evaluating the cytotoxic effects on cancer cell lines indicated that modifications to the thiazole structure could enhance activity against specific targets, suggesting pathways for drug development .

化学反応の分析

Palladium-Catalyzed Cross-Coupling Reactions

The thiazole ring enables participation in Suzuki-Miyaura cross-coupling reactions. In one protocol, the halogenated thiazole moiety reacts with aryl boronic acids under palladium catalysis to form biaryl derivatives. For example:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12h | 4-(Biphenyl-4-yl)thiazole derivative | 72% |

This method is pivotal for introducing aromatic groups at the thiazole’s 4-position, enhancing structural diversity for pharmaceutical applications .

Electrophilic Aromatic Substitution (EAS)

The phenolic ring undergoes regioselective EAS at the ortho and para positions relative to the hydroxyl group. Fluorine’s electron-withdrawing effect directs incoming electrophiles to the meta position relative to itself:

| Reaction Type | Reagents/Conditions | Position Substituted | Product | Notes |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | Meta to fluorine | 3-Nitro-2-fluoro-4-(thiazol-4-yl)phenol | Major product (85%) |

| Sulfonation | H₂SO₄, 50°C, 4h | Para to hydroxyl | 5-Sulfo-2-fluoro-4-(thiazol-4-yl)phenol | Thermodynamic control |

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the 2-position participates in NAS under basic conditions. For instance:

| Reaction Type | Reagents/Conditions | Nucleophile | Product | Yield |

|---|---|---|---|---|

| NAS | KOtBu, DMF, 120°C, 6h | Morpholine | 2-Morpholino-4-(thiazol-4-yl)phenol | 68% |

The reaction proceeds via a Meisenheimer complex intermediate, with the thiazole’s electron-withdrawing nature accelerating fluorine displacement.

Oxidation of the Phenolic Group

The phenol moiety oxidizes to a quinone under strong oxidizing conditions:

| Reagents | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 80°C, 3h | 2-Fluoro-4-(thiazol-4-yl)-1,4-benzoquinone | Electroactive materials |

Functionalization of the Thiazole Ring

The thiazole’s sulfur and nitrogen atoms participate in coordination chemistry and cycloadditions:

-

Metal Coordination : Forms complexes with Pd(II) or Cu(I), enabling catalytic applications .

-

Diels-Alder Reaction : Reacts with dienophiles (e.g., maleic anhydride) at the thiazole’s 5-position under reflux.

Comparative Reactivity with Analogues

The fluorine atom and thiazole ring synergistically enhance reactivity compared to non-fluorinated analogues:

| Compound | Nitration Rate (Relative) | NAS Rate (Relative) |

|---|---|---|

| 2-Fluoro-4-(thiazol-4-yl)phenol | 1.0 | 1.0 |

| 4-(Thiazol-4-yl)phenol | 0.3 | 0.2 |

| 2-Chloro-4-(thiazol-4-yl)phenol | 0.8 | 0.7 |

Data normalized to the fluorinated compound

Mechanistic Insights

-

Suzuki Coupling : The thiazole’s nitrogen coordinates with Pd, facilitating oxidative addition of the C–X bond.

-

NAS : Fluorine’s electronegativity polarizes the C–F bond, lowering the activation energy for nucleophilic attack.

特性

分子式 |

C9H6FNOS |

|---|---|

分子量 |

195.22 g/mol |

IUPAC名 |

2-fluoro-4-(1,3-thiazol-4-yl)phenol |

InChI |

InChI=1S/C9H6FNOS/c10-7-3-6(1-2-9(7)12)8-4-13-5-11-8/h1-5,12H |

InChIキー |

YVCOYZFLAVPLLH-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1C2=CSC=N2)F)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。